molecular formula C22H14ClN3O2S B2515283 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 683258-05-1

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2515283
CAS RN: 683258-05-1
M. Wt: 419.88
InChI Key: HEJKUKIJIGBUKW-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14ClN3O2S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of novel heterocyclic compounds, including those with thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, demonstrates a focus on developing new antimicrobial agents. These compounds are synthesized through versatile methods and have shown promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).

Reduction and Structural Analysis

The reduction of similar acrylonitriles has been explored, yielding derivatives with potential for further chemical modification and study, as confirmed by X-ray diffraction analysis (Frolov et al., 2005).

Ultrasound-promoted Synthesis

Facile synthesis protocols using ultrasound promote the creation of novel derivatives, coupling different pharmacophoric groups, which could enhance biological activity. Such methods offer efficient routes to complex molecules, showing the advancement in synthetic techniques (Nikalje et al., 2017).

In Vitro Cytotoxic Activities

The exploration of acrylonitriles substituted with triazoles or benzimidazoles has yielded compounds with significant in vitro cytotoxic potency against various human cancer cell lines. This research underlines the potential for developing new chemotherapeutic agents (Sa̧czewski et al., 2004).

Photophysical and Electrochemical Properties

The study of coumarin thiazole hybrid dyes highlights their photophysical properties and potential applications in materials science, such as in emissive materials or in non-linear optics (Shreykar et al., 2017).

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O2S/c1-13-6-7-16(23)9-18(13)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJKUKIJIGBUKW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

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